(R)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
®-3-Mercapto-piperidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a mercapto group (-SH) attached to the third carbon of the piperidine ring, a carboxylic acid group at the first position, and a benzyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Mercapto-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol reagents.
Esterification: The carboxylic acid group is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other ester groups or converted to the free acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols, acids, and bases.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Alcohols: Formed from the reduction of the ester group.
Free Acid: Formed from the hydrolysis of the ester group.
Scientific Research Applications
®-3-Mercapto-piperidine-1-carboxylic acid benzyl ester has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-Mercapto-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The piperidine ring may interact with receptors or other proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, lacking the mercapto and ester groups.
3-Mercapto-piperidine: Lacks the carboxylic acid and ester groups.
Piperidine-1-carboxylic acid benzyl ester: Lacks the mercapto group.
Uniqueness
®-3-Mercapto-piperidine-1-carboxylic acid benzyl ester is unique due to the combination of the mercapto group, carboxylic acid, and benzyl ester functionalities. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industry.
Properties
IUPAC Name |
benzyl (3R)-3-sulfanylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(14-8-4-7-12(17)9-14)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDDDTVMTGGEFW-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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